molecular formula C12H5Na4NdO16S4 B097008 Neodymium pyrocatechin disulfonate CAS No. 15338-78-0

Neodymium pyrocatechin disulfonate

Cat. No.: B097008
CAS No.: 15338-78-0
M. Wt: 769.6 g/mol
InChI Key: IORXOSQBGKDHJL-UHFFFAOYSA-G
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Description

Neodymium pyrocatechin disulfonate is a coordination compound in which neodymium (Nd³⁺) ions are chelated by pyrocatechin disulfonate ligands. Pyrocatechin (1,2-dihydroxybenzene) derivatives, such as disulfonated variants, act as polydentate ligands, forming stable complexes with rare-earth metals like neodymium.

Properties

CAS No.

15338-78-0

Molecular Formula

C12H5Na4NdO16S4

Molecular Weight

769.6 g/mol

IUPAC Name

tetrasodium;4,5-dioxidobenzene-1,3-disulfonate;hydron;neodymium(3+)

InChI

InChI=1S/2C6H6O8S2.4Na.Nd/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;/q;;4*+1;+3/p-7

InChI Key

IORXOSQBGKDHJL-UHFFFAOYSA-G

SMILES

[H+].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Nd+3]

Canonical SMILES

[H+].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Nd+3]

Synonyms

neodymium pyrocatechin disulfonate
neodymium pyrocatechin disulphonate
NPD

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares neodymium pyrocatechin disulfonate with other metal-pyrocatechin complexes, focusing on structural, solubility, and functional differences inferred from related research.

Structural and Chelation Properties

Pyrocatechin disulfonate ligands bind metals via hydroxyl and sulfonate groups, forming octahedral or tetrahedral coordination geometries. Neodymium, as a lanthanide, typically adopts higher coordination numbers (8–9) compared to transition metals like Fe³⁺ or Zn²⁺ (coordination numbers 6–7). This difference influences the stability and geometry of the resulting complexes:

  • Neodymium complexes likely exhibit stronger ligand-field stabilization due to the larger ionic radius of Nd³⁺ (0.983 Å), enabling tighter binding with sulfonate groups.
  • Iron-pyrocatechin complexes (e.g., Fe³⁺-pyrocatechin disulfonate) form less stable structures under acidic conditions due to competing hydrolysis reactions .
  • Zinc-pyrocatechin complexes demonstrate moderate stability but are more soluble in aqueous media compared to neodymium analogues .

Spectroscopic and Analytical Data

X-ray fluorescence studies of analogous metal-pyrocatechin complexes reveal:

  • Neodymium complexes : Strong Nd–O bonding signatures (X-ray absorption edges at ~6.2 keV), indicative of robust ligand-metal interactions.
  • Iron complexes : Broader spectral peaks due to variable oxidation states (Fe²⁺/Fe³⁺) and incomplete chelation .

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